2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol
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Overview
Description
2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with ethyl, hydroxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexanone, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions typically involve a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening for catalyst optimization and reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 2-Ethyl-4-(carboxymethyl)-3-methylcyclohexan-1-ol.
Reduction: 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexanol.
Substitution: 2-Ethyl-4-(chloromethyl)-3-methylcyclohexan-1-ol.
Scientific Research Applications
2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylcyclohexanol
- 2-Ethyl-3-methylcyclohexanol
- 4-(Hydroxymethyl)-3-methylcyclohexanol
Uniqueness
2-Ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol is unique due to the presence of both ethyl and hydroxymethyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
821798-81-6 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-ethyl-4-(hydroxymethyl)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-3-9-7(2)8(6-11)4-5-10(9)12/h7-12H,3-6H2,1-2H3 |
InChI Key |
UARUDVFMMWVTFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(CCC1O)CO)C |
Origin of Product |
United States |
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